molecular formula C13H18Cl2N2 B1279554 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride CAS No. 150208-28-9

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride

Numéro de catalogue: B1279554
Numéro CAS: 150208-28-9
Poids moléculaire: 273.20 g/mol
Clé InChI: SUIZRDJCBVPASY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Architecture

The molecular architecture of 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride is characterized by a central piperazine ring system with specific substitution patterns that define its chemical identity. The compound consists of a six-membered heterocyclic ring containing two nitrogen atoms positioned at the 1 and 4 positions, which forms the fundamental structural backbone. This piperazine core is substituted with a methyl group attached to one nitrogen atom and a 2-(3,4-dichlorophenyl)ethyl group attached to the other nitrogen atom, creating an asymmetrically substituted piperazine derivative.

The aromatic component of the molecule features a benzene ring bearing two chlorine substituents at the 3 and 4 positions, which are connected to the piperazine ring through a two-carbon ethyl chain. This structural arrangement creates a compound with distinct hydrophobic and hydrophilic regions, where the dichlorophenyl moiety provides significant lipophilic character while the piperazine ring contributes to the compound's basic properties. The presence of the ethyl linker between the aromatic ring and the piperazine nitrogen allows for conformational flexibility that influences the compound's overall three-dimensional structure.

The dihydrochloride salt form represents the protonated state of both nitrogen atoms in the piperazine ring, significantly altering the compound's physical and chemical properties compared to the free base. This salt formation involves the addition of two hydrochloric acid molecules to the basic nitrogen centers, resulting in a positively charged species that exhibits enhanced water solubility and improved stability characteristics. The molecular formula of the dihydrochloride salt is C₁₃H₂₀Cl₄N₂, reflecting the incorporation of the additional chloride ions from the hydrochloric acid molecules.

Physicochemical Characteristics

The physicochemical characteristics of 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride have been extensively characterized through various analytical techniques, revealing important properties that influence its behavior in different environments. The molecular weight of the compound is 346.12 grams per mole for the dihydrochloride salt, while the free base has a molecular weight of 273.20 grams per mole. This significant increase in molecular weight upon salt formation reflects the incorporation of two hydrochloric acid molecules and contributes to the altered physical properties of the salt compared to the free base.

Solubility studies have demonstrated that the dihydrochloride salt exhibits markedly improved aqueous solubility compared to the free base, with water solubility exceeding 15 milligrams per milliliter at room temperature. This enhanced solubility is attributed to the ionic nature of the salt form, which facilitates hydrogen bonding and electrostatic interactions with water molecules. In organic solvents, the compound shows variable solubility characteristics, with dimethyl sulfoxide providing the highest solubility at approximately 10 milligrams per milliliter, followed by ethanol at 2 milligrams per milliliter. These solubility characteristics make the compound suitable for various experimental applications requiring different solvent systems.

The thermal stability of the compound has been evaluated under standard laboratory conditions, revealing that the dihydrochloride salt maintains stability for at least one year when stored at room temperature as supplied. Solutions prepared in distilled water demonstrate stability for up to three months when stored at -20°C, indicating reasonable stability under typical laboratory storage conditions. The compound appears as a white to beige crystalline powder in its pure form, facilitating easy handling and identification during experimental procedures.

Property Value Reference
Molecular Weight (dihydrochloride) 346.12 g/mol
Molecular Weight (free base) 273.20 g/mol
Water Solubility >15 mg/mL
Dimethyl Sulfoxide Solubility 10 mg/mL
Ethanol Solubility 2 mg/mL
Appearance White to beige crystalline powder
Stability (solid) 1 year at room temperature
Stability (aqueous solution) 3 months at -20°C

Conformational Analysis

The conformational analysis of 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride requires consideration of multiple dynamic processes that influence the compound's three-dimensional structure in solution. Piperazine rings, like other six-membered heterocycles, can adopt various conformations including chair, half-chair, boat, and twist-boat arrangements, with the chair conformation typically being energetically favored. The conformational behavior of piperazines differs from cyclohexanes due to the presence of nitrogen atoms, which introduce additional electronic effects and influence the energy barriers for ring interconversion.

Research on related piperazine systems has demonstrated that the energetic barriers for chair-to-chair interconversion in piperazines are generally higher than those observed in cyclohexanes. Specifically, studies comparing 1,4-dimethylcyclohexane with N,N'-dimethylpiperazine revealed that the ring inversion barrier for the piperazine derivative (55.7 kilojoules per mole in dichloromethane) is significantly higher than that of the cyclohexane analog (40.0 kilojoules per mole in dichlorodifluoromethane). This increased barrier height suggests that piperazine rings maintain their conformational preferences more persistently than cyclohexane rings under similar conditions.

The presence of substituents on the piperazine ring significantly influences conformational preferences and interconversion barriers. In the case of 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine, the asymmetric substitution pattern creates additional complexity in the conformational landscape. The methyl group on one nitrogen atom and the larger 2-(3,4-dichlorophenyl)ethyl group on the other nitrogen introduce steric and electronic effects that bias the conformational equilibrium toward specific arrangements. The preference for nitrogen substituents to adopt equatorial positions in the chair conformation is generally maintained, although the relative sizes of the substituents may influence this preference.

The conformational analysis is further complicated by the restricted rotation around the carbon-nitrogen bonds connecting the substituents to the piperazine ring. The 2-(3,4-dichlorophenyl)ethyl substituent contains a flexible ethyl chain that can adopt multiple conformations, each potentially influencing the overall molecular shape. The dichlorophenyl group itself is rigid, but its orientation relative to the piperazine ring can vary depending on the conformation of the ethyl linker. These multiple conformational possibilities create a complex energy landscape that determines the compound's average structure in solution.

Computational Modeling and Predictive Studies

Computational modeling approaches have provided valuable insights into the structural and electronic properties of 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride, though specific computational studies focusing exclusively on this compound are limited in the available literature. However, related computational investigations of piperazine derivatives and similar heterocyclic systems offer relevant methodological frameworks and comparative data that can inform understanding of this compound's computational characteristics.

The molecular modeling of piperazine-containing compounds typically employs density functional theory calculations to predict geometry optimization, conformational preferences, and electronic properties. These computational approaches have been successfully applied to investigate the conformational behavior of substituted piperazines, revealing the relative energies of different conformational states and the barriers to interconversion between them. The incorporation of chlorine substituents on aromatic rings, as present in the dichlorophenyl moiety, introduces additional electronic effects that must be accurately represented in computational models through appropriate basis sets and functional selections.

Molecular mechanics calculations using force fields such as MM2 have been employed to study the conformational preferences of medium-ring systems and can provide preliminary insights into the preferred conformations of complex piperazine derivatives. These calculations are particularly useful for predicting the relative stabilities of different conformational arrangements and identifying the most energetically favorable molecular geometries under various conditions. The combination of quantum mechanical and molecular mechanical approaches offers a comprehensive framework for understanding both the electronic structure and conformational dynamics of this compound.

Predictive studies utilizing computational chemistry methods can also provide estimates of various physicochemical properties, including molecular volume, surface area, dipole moment, and polarizability. These calculated properties can be correlated with experimental observations to validate computational models and extend predictions to related compounds. The development of quantitative structure-property relationships through computational modeling enables the rational design of related compounds with desired characteristics.

Isotopic Variants and Derivatives

The development of isotopic variants of 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride represents an important area for specialized research applications, particularly in metabolic studies and mechanistic investigations. Isotopic labeling strategies can incorporate various stable isotopes at specific positions within the molecular structure to create derivatives suitable for tracing studies and analytical applications. The most commonly employed isotopic labels include carbon-13, nitrogen-15, and deuterium, each offering distinct advantages for different experimental purposes.

Carbon-13 labeling can be strategically positioned at various carbon atoms throughout the molecule, including the methyl group attached to the piperazine nitrogen, the ethyl linker, or specific positions on the dichlorophenyl ring. Such labeling strategies enable the tracking of metabolic pathways and the identification of transformation products in biological systems. The incorporation of carbon-13 at the methyl position would provide insights into N-demethylation processes, while labeling of the ethyl linker could reveal information about chain metabolism or cleavage reactions.

Nitrogen-15 isotopic variants offer particular value for studying the fate of the piperazine nitrogen atoms in biological or chemical transformation processes. The incorporation of nitrogen-15 at either or both nitrogen positions in the piperazine ring enables the monitoring of nitrogen-containing metabolites and provides mechanistic information about reactions involving the basic nitrogen centers. This approach is especially valuable for understanding the role of the piperazine nitrogens in binding interactions or metabolic transformations.

Deuterium labeling represents another important isotopic modification strategy, particularly for positions that may undergo metabolic oxidation or other transformation reactions. The incorporation of deuterium at the methyl group (forming a trideutero derivative) or at positions on the ethyl chain can provide valuable information about metabolic stability and transformation pathways. The kinetic isotope effects associated with deuterium substitution can also be exploited to study reaction mechanisms and identify rate-determining steps in chemical or biological processes.

The synthesis of isotopic variants requires careful consideration of the labeling strategy and the availability of appropriately labeled starting materials. The incorporation of isotopic labels typically involves the use of commercially available labeled reagents or the development of specific synthetic routes that introduce the desired isotopes at predetermined positions. Quality control of isotopic variants requires specialized analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm the position and extent of isotopic incorporation.

Propriétés

IUPAC Name

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIZRDJCBVPASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341674
Record name BD 1063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150208-28-9
Record name 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150208-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BD 1063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Reaction Pathway

  • Intermediate Formation :

    • Reactants : 2-Amino-3-hydroxymethylpyridine and N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine.
    • Solvent System : Aqueous solution with a nonpolar solvent (e.g., chloroform, ethyl acetate).
    • Conditions : 0–25°C, pH 10–14, 5–6 hours.
    • Product : Intermediate 2-{N''-[N'-(2-chloroethyl)-N'-methyl-β-phenylethylamine-α-ji]-amino}-3-hydroxymethylpiperidine.
  • Cyclization :

    • Reagents : Anhydrous high-boiling polar solvent (e.g., dimethylformamide) with inorganic iodides (e.g., KI).
    • Conditions : Inert gas atmosphere, elevated temperatures.
    • Product : 1-(3-Hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine, which is further modified to BD1063.

Advantages

  • Avoids high-temperature oxidation of intermediates.
  • Improves reaction stability and yield (>70% reported).

High-Temperature Cyclization Without Solvent

Adapted from CN102807536B, this method is optimized for industrial scalability.

Parameter Value
Reactants 2,3-Dichloroaniline + Bis(2-chloroethyl)amine hydrochloride
Mass Ratio 1:1.4–1.6 (aniline:amine)
Reaction Temp 170–200°C
Reaction Time 4–12 hours
Post-Treatment Propyl carbitol, methanol/water mix
Yield 59.5–65.6%
Purity >99.5% (HPLC)

Key Steps

  • Cyclization : Homogeneous reaction without solvent, generating hydrogen chloride as byproduct.
  • Workup : Crude product is precipitated with protic solvents (e.g., propyl carbitol), then recrystallized.

Alkylation of Piperazine Core

This route, outlined in Chemdad and Vulcan Chem, involves direct alkylation of the piperazine ring.

Reaction Pathway

  • Piperazine Core Synthesis :

    • Starting Material : tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
    • Alkylation : Benzyl bromide or (2-bromoethyl)benzene introduces the dichlorophenyl ethyl group.
  • Deprotection and Salt Formation :

    • Reagent : Trifluoroacetic acid (TFA) removes Boc groups.
    • Salt Formation : Treatment with HCl in isopropanol yields the dihydrochloride salt.

Challenges

  • Requires precise control of alkylation regioselectivity.
  • Deprotection steps may lead to side reactions.

Buchwald–Hartwig Amination and Alkylation

Reported in PMC articles, this method employs transition-metal catalysis.

Step Reagents/Conditions Product
Buchwald–Hartwig Iodobenzene, Pd catalyst, base (e.g., Et₃N) Intermediate with phenyl group
Alkylation (2-Bromoethyl)benzene, room temp. Final piperazine derivative
Salt Formation Oxalic acid or HCl Dihydrochloride salt

Example Yield

  • Compound 4b : 47% yield after purification (HPLC-MS confirmed).

Reduction of Ketone Intermediates

Described in PMC, this method leverages sodium borohydride (NaBH4) reductions.

Reaction Pathway

  • Ketone Intermediate :
    • Example : 3,4-Dichloro-w-(4-methylpiperazin-1'-yl)-acetophenone.
  • Reduction :
    • Reagent : NaBH4 in methanol/NaOH.
    • Product : Alcohol intermediate (e.g., 1-(3,4-dichlorophenyl)-2-(4-methylpiperazin-1-yl)-ethan-1-ol).
  • Esterification :
    • Reagent : 2,4-Dichlorobenzoyl chloride, triethylamine.
    • Product : Ester derivative, further processed to the target compound.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield/Purity
Two-Step Cyclization High stability, avoids oxidation Complex solvent systems >70%, >95% purity
High-Temp Cyclization Scalable, no solvent waste Requires precise temp control 59.5–65.6%, >99.5% purity
Alkylation of Core Direct route Side reactions during deprotection Moderate (~50%)
Buchwald–Hartwig Regioselective Expensive catalysts 47%, high purity
Reduction Simple reagents Intermediate purification steps Moderate

Critical Factors in Synthesis

  • Solvent Choice :

    • Nonpolar solvents (e.g., chloroform) stabilize intermediates.
    • Protic solvents (e.g., methanol) aid salt formation.
  • Temperature Control :

    • Low temps (0–25°C) prevent side reactions in nucleophilic substitutions.
    • High temps (170–200°C) drive cyclization but require inert atmospheres.
  • Salt Formation :

    • HCl in isopropanol ensures high solubility and stability of the dihydrochloride salt.

Industrial and Research Applications

BD1063 dihydrochloride is used in:

  • Sigma-1 Receptor Studies : Antagonizes cocaine effects and modulates opioid analgesia.
  • Neuropharmacology : Treats hyperalgesia and compulsive behaviors in preclinical models.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

BD-1063 a été largement étudié pour ses applications thérapeutiques potentielles. Voici quelques-uns des principaux domaines de recherche :

Mécanisme d'action

BD-1063 exerce ses effets principalement par l'antagonisme du récepteur sigma-1. Le récepteur sigma-1 est impliqué dans la modulation de divers processus cellulaires, y compris l'activité des canaux ioniques, la libération de neurotransmetteurs et la survie cellulaire. En bloquant ce récepteur, BD-1063 peut influencer ces processus et produire ses effets thérapeutiques.

Applications De Recherche Scientifique

Neurological Disorders

BD1063 has shown promise in preclinical studies for its neuroprotective effects. Research indicates that it can mitigate the convulsivity and lethality associated with cocaine administration in animal models, suggesting potential applications in addiction treatment . Additionally, it has been observed to block the effects of MDMA (Ecstasy) and reduce alcohol intake in rodent models, pointing towards its utility in treating substance use disorders .

Psychiatric Conditions

The compound's role as a sigma-1 receptor antagonist positions it as a candidate for addressing various psychiatric disorders. Studies have indicated that sigma-1 receptors are involved in the modulation of mood and anxiety, making BD1063 a subject of interest for potential antidepressant or anxiolytic therapies .

Pain Management

Given its mechanism of action, BD1063 may also have applications in pain management. The modulation of pain pathways through sigma receptors suggests that antagonists like BD1063 could be beneficial in treating chronic pain conditions without the side effects associated with traditional opioids .

Case Studies and Experimental Findings

StudyObjectiveFindings
Study on Cocaine EffectsTo assess the impact of BD1063 on cocaine-induced behaviorBD1063 significantly reduced hyperlocomotion and mortality associated with cocaine use in mice .
Alcohol Consumption ModelTo evaluate the effect on alcohol intakeRodent studies showed a marked reduction in alcohol consumption when treated with BD1063 .
MDMA InteractionTo investigate the antagonistic effects on MDMAAdministration of BD1063 blocked the behavioral effects of MDMA, indicating its potential role in managing MDMA-related toxicity .

Mécanisme D'action

BD-1063 exerts its effects primarily through antagonism of the sigma-1 receptor. The sigma-1 receptor is involved in modulating various cellular processes, including ion channel activity, neurotransmitter release, and cell survival . By blocking this receptor, BD-1063 can influence these processes and produce its therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

BD-1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine)

  • Structural Similarities: Both BD-1063 and BD-1047 feature a 3,4-dichlorophenethyl moiety linked to a nitrogen-containing core (piperazine in BD-1063 vs. dimethylaminoethylamine in BD-1047) .
  • Receptor Selectivity :
    • BD-1063 exhibits preferential binding to σ1 receptors (σ1 Ki = 2.1 nM; σ2 Ki = 1,840 nM) .
    • BD-1047 shows dual σ1/σ2 activity (σ1 Ki = 1.8 nM; σ2 Ki = 149 nM), making it less selective than BD-1063 .
  • Functional Effects :
    • BD-1063 attenuates cocaine-induced motor stimulation and σ1-mediated Ca²⁺ overload in ischemic stroke models .
    • BD-1047 modulates dopamine release and exhibits antidystonic effects but with weaker σ1 antagonism compared to BD-1063 .

1-(3,4-Dichlorophenyl)piperazine Hydrochloride (CAS: 76835-17-1)

  • Structural Differences : Lacks the phenethyl and methylpiperazine substituents of BD-1063, reducing σ1 receptor affinity .
  • Pharmacological Profile : Primarily acts as a serotonin receptor ligand (5-HT1A/2C) rather than a σ1 antagonist, highlighting the critical role of BD-1063’s ethyl linker and methylpiperazine group in σ1 selectivity .

YZ069 (N-phenylpropyl-N′-(3,4-dichlorophenethyl)piperazine)

  • Structural Features : Incorporates a phenethylpiperazine backbone similar to BD-1063 but with a phenylpropyl extension .
  • Functional Contrast: Acts as a σ receptor agonist, whereas BD-1063 is a pure antagonist, demonstrating how minor structural changes reverse pharmacological activity .

Comparison with Functionally Related σ1 Ligands

Haloperidol

  • Receptor Affinity : Haloperidol binds σ1 (Ki = 3.2 nM) and σ2 (Ki = 23 nM) receptors but also antagonizes dopamine D2 receptors, causing extrapyramidal side effects .
  • Therapeutic Utility : Unlike BD-1063, haloperidol’s lack of σ1 selectivity limits its use in σ1-specific applications like neuroprotection or opioid analgesia enhancement .

S1RA (4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride)

  • Selectivity : S1RA is a σ1 antagonist (Ki = 17 nM) with negligible σ2 affinity, similar to BD-1063 .
  • Clinical Relevance : Both compounds enhance μ-opioid analgesia, but S1RA has advanced to clinical trials for neuropathic pain, whereas BD-1063 remains a preclinical tool .

Key Research Findings and Data Tables

Table 1. Receptor Binding Profiles of Selected σ Ligands

Compound σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ1/σ2) Key Functional Role
BD-1063 2.1 1,840 876 Antagonizes σ1-mediated Ca²⁺ overload
BD-1047 1.8 149 83 Dual σ1/σ2 antagonist
Haloperidol 3.2 23 7 Mixed σ/D2 antagonist
S1RA 17 >1,000 >58 Clinically tested σ1 antagonist

Mechanistic and Structural Insights

  • Critical Substituents : The 3,4-dichlorophenyl group enhances σ1 binding by interacting with hydrophobic pockets, while the methylpiperazine moiety stabilizes receptor interactions via hydrogen bonding .
  • Limitations : BD-1063’s poor blood-brain barrier permeability limits its in vivo efficacy compared to analogs like S1RA .

Activité Biologique

Overview

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine; dihydrochloride, commonly referred to as BD 1063, is a compound that has garnered interest due to its significant biological activity, particularly as a selective antagonist of the sigma-1 receptor (σ1R). This article delves into the compound's pharmacological properties, mechanisms of action, and its impact on various biological pathways.

  • IUPAC Name : 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride
  • Molecular Formula : C13H20Cl4N2
  • CAS Number : 150208-28-9
  • Molecular Weight : 306.12 g/mol
  • Solubility : Water-soluble (>15 mg/ml)

BD 1063 exhibits a high binding affinity for the σ1R, with approximately 50-fold selectivity over the sigma-2 receptor (σ2R) and greater than 100-fold selectivity over other neurotransmitter receptors. The σ1R is implicated in various biochemical pathways that modulate neurotransmitter release and ion channel activity.

Key Mechanisms:

  • Dopamine Modulation : BD 1063 has been shown to influence dopamine release in the brain, particularly in the caudate nucleus and hypothalamus. Studies indicate that it can prevent hyperlocomotion induced by cocaine in animal models, suggesting a role in cocaine's pharmacodynamics .
  • Neuroprotective Effects : The compound demonstrates neuroprotective properties by inhibiting cellular processes associated with neurotoxicity. It has been studied for its potential to protect against amyloid-beta-induced neurotoxicity in neuronal cell lines .

Pharmacological Effects

  • Cocaine-Induced Hyperlocomotion : BD 1063 effectively reduces hyperlocomotion in mice following cocaine administration, indicating its potential utility in treating cocaine addiction or related disorders.
  • Neuroprotection Against Ferroptosis : Recent studies have explored its protective action against ferroptosis in hepatocellular carcinoma cells, highlighting its versatility in different biological contexts .
  • Anti-hyperalgesic Action : In models of chronic pain, BD 1063 has been compared with other compounds to evaluate its anti-hyperalgesic effects, showing promise in pain management .

Case Studies and Experimental Data

Study FocusFindings
Cocaine InteractionBD 1063 administration significantly reduced locomotor activity induced by cocaine in rodent models, suggesting a potential therapeutic role in addiction.
NeuroprotectionIn vitro studies demonstrated that BD 1063 protects against neurotoxic effects induced by amyloid-beta, supporting its use in neurodegenerative disease research .
Pain ManagementComparative studies indicated that BD 1063 exhibits anti-hyperalgesic properties similar to established analgesics in chronic pain models .

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes and purification methods for 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride? A: The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-(3,4-dichlorophenyl)ethyl halides with 4-methylpiperazine under basic conditions, followed by dihydrochloride salt formation using HCl gas or aqueous HCl. For example, yields of ~55% are achievable with column chromatography purification (normal phase, methanol/ammonium gradients) . Key parameters include reaction temperature (60–80°C), solvent choice (e.g., ethanol, THF), and stoichiometric ratios. Post-synthesis characterization via NMR, HPLC, and mass spectrometry ensures purity (>95%) and structural confirmation .

Pharmacological Target Identification

Q: What receptors or enzymes does this compound interact with, and how is selectivity assessed? A: The compound acts as a sigma receptor antagonist, with high affinity for σ-1 and σ-2 subtypes. Selectivity is determined via competitive binding assays (e.g., radioligand displacement using [³H]DTG or ³H-pentazocine). Cross-reactivity with dopamine, serotonin, or adrenergic receptors is minimal (<10% inhibition at 10 µM), confirmed through receptor panels . Functional assays (e.g., calcium flux in transfected cells) further validate target engagement.

Stability and Solubility Profiling

Q: How do pH, temperature, and solvent systems influence the compound’s stability and solubility? A:

  • Solubility: Highly soluble in water (>50 mg/mL) due to dihydrochloride salt form. Solubility in DMSO is >100 mM, but it precipitates in non-polar solvents (e.g., hexane) .
  • Stability: Stable at pH 4–6 (aqueous buffers) but degrades under alkaline conditions (pH >8) via hydrolysis. Long-term storage at −20°C in desiccated form maintains integrity for >2 years .
  • Thermal stability: Decomposes above 225°C (DSC/TGA data) .

Advanced Analytical Techniques for Structural Confirmation

Q: What advanced analytical methods are used to resolve structural ambiguities? A:

  • X-ray crystallography: Resolves crystal packing and confirms stereochemistry (e.g., piperazine ring conformation) .
  • 2D NMR (COSY, NOESY): Assigns proton coupling and spatial proximity of the dichlorophenyl and piperazine moieties .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula (C₁₃H₁₈Cl₂N₂·2HCl, MW 463.87) with <2 ppm error .

In Vivo Pharmacokinetic and Toxicity Studies

Q: How are pharmacokinetic parameters and toxicity profiles evaluated in preclinical models? A:

  • Pharmacokinetics: Administered intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodents. Plasma half-life (t₁/₂) is ~2–3 hours, with moderate bioavailability (30–40%) due to first-pass metabolism. LC-MS/MS quantifies plasma/tissue concentrations .
  • Toxicity: Acute toxicity (LD₅₀ >100 mg/kg in mice) and genotoxicity (Ames test negative) support early-stage safety . Chronic studies monitor hepatic/renal function and histopathology.

Addressing Data Contradictions in Receptor Binding Studies

Q: How can researchers resolve discrepancies in reported receptor binding affinities? A: Contradictions often arise from assay conditions. Standardization steps include:

  • Uniform radioligands: Use [³H]DTG for σ-2 and ³H-pentazocine for σ-1.
  • Membrane preparation: Consistent tissue sources (e.g., rodent brain homogenates) and protein concentrations (1–2 mg/mL) .
  • Control compounds: Validate assays with known σ antagonists (e.g., haloperidol). Statistical analysis (e.g., IC₅₀ curve fitting with Hill slopes) reduces variability .

Structure-Activity Relationship (SAR) Studies

Q: What structural modifications enhance σ receptor selectivity or potency? A: SAR studies reveal:

  • Piperazine substitution: 4-Methyl groups improve σ-1 affinity (Ki = 12 nM vs. 45 nM for unsubstituted analogs).
  • Dichlorophenyl position: 3,4-dichloro substitution maximizes receptor engagement versus 2,4- or 2,3-isomers .
  • Ethyl linker elongation: Reduces potency (e.g., propyl linker decreases σ-1 binding by 5-fold) .

Experimental Design for In Vitro Functional Assays

Q: How to design assays to evaluate functional effects on cellular pathways? A:

  • Calcium imaging: Transfect cells with σ receptor-Gαq chimeras to monitor intracellular Ca²⁺ flux upon ligand binding .
  • Apoptosis assays: Treat cancer cell lines (e.g., MCF-7) with the compound (1–10 µM) and measure caspase-3 activation via fluorescence .
  • Data normalization: Use reference σ agonists (e.g., PRE-084) and antagonists (BD-1047) as controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.